[4-(2-Cyanophenoxy)cyclohexyl]urea
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Description
“[4-(2-Cyanophenoxy)cyclohexyl]urea” is a chemical compound with the molecular formula C14H17N3O2 . It has a molecular weight of 259.31 . The compound is available for research use.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17N3O2/c15-9-10-3-1-2-4-13(10)19-12-7-5-11(6-8-12)17-14(16)18/h1-4,11-12H,5-8H2,(H3,16,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 259.31 . More detailed physical and chemical properties such as boiling point, melting point, flash point, and density were not found in the retrieved data.Scientific Research Applications
Catalytic Oxidation and Organic Synthesis
- Research on urea derivatives includes studies on catalytic oxidations. For example, the oxidation of cyclohexane using a urea-H2O2 adduct in the presence of a vanadium complex and pyrazine-2-carboxylic acid, yielding mainly cyclohexyl hydroperoxide, which can be easily converted into cyclohexanol. This demonstrates the role of urea derivatives in facilitating catalytic oxidation reactions (Shul’pin & Süss-Fink, 1995).
Enzyme and Protein Research
- Studies on urea derivatives also extend to biochemistry, such as the expression of Helicobacter pylori urease genes in Escherichia coli. This research highlights the importance of accessory urease genes for enzyme activity, providing insights into the biochemical pathways and potential therapeutic targets for gastric diseases (Cussac, Ferrero, & Labigne, 1992).
Material Science and Chemistry
- In material science, urea derivatives are used in the synthesis of complex molecules. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea under ultrasound, indicating the role of urea in promoting efficient and environmentally friendly chemical reactions (Ji-tai Li et al., 2012).
Drug Development and Pharmacology
- Urea derivatives are explored for their potential in drug development, such as in the design of potent soluble epoxide hydrolase inhibitors. These compounds, featuring a urea component, show promise in treating hypotension and other conditions, demonstrating the therapeutic potential of urea derivatives (Hwang et al., 2007).
properties
IUPAC Name |
[4-(2-cyanophenoxy)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-9-10-3-1-2-4-13(10)19-12-7-5-11(6-8-12)17-14(16)18/h1-4,11-12H,5-8H2,(H3,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWFLQYTWGONGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N)OC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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